3-methoxy-N-pyridin-2-ylbenzamide
Overview
Description
3-methoxy-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C13H12N2O2. It is a member of the benzamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a methoxy group attached to the benzene ring and a pyridin-2-yl group attached to the amide nitrogen, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-pyridin-2-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with 2-aminopyridine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-N-pyridin-2-ylbenzamide.
Reduction: The amide group can be reduced to an amine, resulting in the formation of 3-methoxy-N-pyridin-2-ylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 3-hydroxy-N-pyridin-2-ylbenzamide
Reduction: 3-methoxy-N-pyridin-2-ylbenzylamine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
3-methoxy-N-pyridin-2-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)benzamide
- 3-bromo-N-pyridin-2-ylbenzamide
- 4-methoxy-N-pyridin-2-ylbenzamide
Uniqueness
3-methoxy-N-pyridin-2-ylbenzamide is unique due to the presence of the methoxy group at the 3-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, potentially leading to improved pharmacological properties .
Properties
IUPAC Name |
3-methoxy-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-6-4-5-10(9-11)13(16)15-12-7-2-3-8-14-12/h2-9H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKCQZOPRAHVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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